(E)-3-Decenol

Description

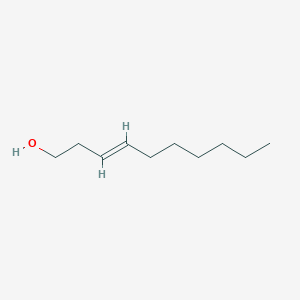

Structure

3D Structure

Properties

CAS No. |

10339-60-3 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

dec-3-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3 |

InChI Key |

MTIJDFJGPCJFKE-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCO |

Isomeric SMILES |

CCCCCC/C=C/CCO |

Canonical SMILES |

CCCCCCC=CCCO |

Other CAS No. |

69093-74-9 10339-60-3 |

Origin of Product |

United States |

Foundational Research on E 3 Decenol

Historical Perspectives on Unsaturated Decenol Isolation

The isolation and identification of specific isomers of unsaturated alcohols like (E)-3-Decenol are intrinsically linked to the advancement of analytical chemistry in the mid-20th century. The field of chemical ecology, particularly the study of insect pheromones, drove the need for techniques that could separate and identify volatile organic compounds from complex natural mixtures. Following the landmark identification of Bombykol, the first insect sex pheromone, from the silkworm moth in 1959, researchers intensified their efforts to decode the chemical languages of other species. wikipedia.org

Early research into long-chain unsaturated alcohols was often complicated by the presence of multiple geometric isomers (E/Z or trans/cis) which could have vastly different biological activities. The development and refinement of gas chromatography (GC) coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD) were pivotal. nih.gov These methods allowed scientists to separate structurally similar compounds, such as (E)-3-Decenol and its isomer (Z)-3-Decenol, and to observe in real-time which of these molecules elicited a neurological response in an insect's antenna. nih.govfragranceu.com For instance, studies have shown that (E)-3-decenol and (Z)-3-decenol can be effectively separated and identified on both non-polar and polar GC columns, a critical step in understanding their distinct biological roles. nih.govfragranceu.com

Position within Semiochemical Classification

Semiochemicals are chemical substances produced by an organism that evoke a behavioral or physiological response in another individual. wikipedia.orgthegoodscentscompany.com This broad category is further divided based on whether the interaction is between members of the same species (intraspecific) or different species (interspecific). thegoodscentscompany.com

Pheromones: These are intraspecific semiochemicals that affect the behavior of another individual of the same species. thegoodscentscompany.com They can be further classified as sex pheromones, aggregation pheromones, alarm pheromones, and others. wikipedia.orgAllelochemicals: These are interspecific semiochemicals. They include:

Allomones: Benefit the emitter but not the receiver (e.g., a defensive spray). thegoodscentscompany.com

Kairomones: Benefit the receiver but not the emitter (e.g., a scent that allows a predator to find its prey). thegoodscentscompany.com

Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators). thegoodscentscompany.com

(E)-3-Decenol is classified primarily as a pheromone . Research has identified it as a chemical signal used by the common rough woodlouse, Porcellio scaber. nih.gov

However, the biological activity of a semiochemical is highly context-dependent, and the role of (E)-3-Decenol can be complex. In studies of the woodwasp Sirex noctilio, the primary male-produced aggregation-sex pheromone is a blend containing (Z)-3-decenol as the major component. nih.govanu.edu.au The (E)-isomer, (E)-3-Decenol, when present as an impurity in synthetic lures, has been found to act as an inhibitor, reducing the attraction of the wasps. anu.edu.au In this context, (E)-3-Decenol's inhibitory effect could be interpreted as a form of "noise" or interference in the chemical communication channel of S. noctilio.

Below is a summary of research findings related to decenol isomers mentioned in this article.

| Compound/Blend | Subject Organism | Observed Role/Finding | Classification |

| (E)-3-Decenol | Porcellio scaber (Common rough woodlouse) | Functions as a chemical signal. nih.gov | Pheromone |

| (E)-3-Decenol | Sirex noctilio (Woodwasp) | Acts as an inhibitor to the primary pheromone blend when present at certain concentrations. anu.edu.au | Inhibitor/Allomone |

| (Z)-3-Decenol | Sirex noctilio (Woodwasp) | Major component of the male-produced aggregation-sex pheromone. nih.gov | Pheromone |

| (Z)-3-Decenol | Rosalia funebris (Banded alder borer) | A minor component of the male-produced aggregation pheromone. | Pheromone |

| (Z)-4-Decenol & (E,E)-2,4-Decadienal | Sirex noctilio (Woodwasp) | Minor components identified in the male-produced pheromone blend alongside (Z)-3-decenol. nih.govanu.edu.au | Pheromone |

| (Z)-3-Octenol & (Z)-3-Dodecenol | Sirex noctilio (Woodwasp) | Additional compounds identified from male effluvia that elicit antennal responses. nih.gov | Pheromone |

Compound Information Table

Biosynthetic Pathways and Regulation of E 3 Decenol

Precursor Identification and Enzymatic Transformations

The biosynthesis of fatty acid-derived molecules like (E)-3-Decenol in insects typically originates from primary metabolism, specifically from acetyl-CoA through de novo fatty acid synthesis. usda.govjst.go.jp The general pathway involves a sequence of modifications to a saturated fatty acid precursor, including desaturation and reduction steps. frontiersin.org

Proposed Biosynthetic Pathway for (E)-3-Decenol:

Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids. Acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) are the key enzymes that produce long-chain saturated fatty acids, such as palmitic acid (C16:CoA) or stearic acid (C18:CoA), from acetyl-CoA. frontiersin.orgnih.gov

Chain-Shortening: For the production of a C10 alcohol like (E)-3-Decenol, the initial longer-chain fatty acid must be shortened. This occurs via a limited number of β-oxidation cycles within the peroxisome. oup.com This controlled chain-shortening is crucial for generating the correct carbon backbone length required for the specific final product. usda.govoup.com

Desaturation: The introduction of a double bond into the C10 acyl-CoA precursor is a critical step catalyzed by a fatty acyl-CoA desaturase (FAD). nih.govfrontiersin.org These enzymes are highly specific regarding the position and the stereochemistry (E or Z configuration) of the double bond they create. nih.govscialert.net The formation of (E)-3-Decenol requires a Δ3-desaturase that produces a trans (E) double bond. The stereoselectivity of these enzymes is a key determinant of the final product's geometry. nih.gov

Reduction: The final step is the reduction of the functional group on the (E)-3-decenoyl-CoA precursor to an alcohol. This is accomplished by a fatty acyl-CoA reductase (FAR). elifesciences.orgoup.com These enzymes catalyze the conversion of the fatty acyl-CoA to the corresponding fatty alcohol, in this case, (E)-3-Decenol. oup.compnas.org FARs often exhibit broad substrate specificity but are essential for the final conversion to the alcohol form. frontiersin.orgpnas.org

The sequence of these enzymatic transformations is tightly controlled to produce the specific structure of (E)-3-Decenol.

Genetic Regulation of Alkenol Biosynthesis

The biosynthesis of alkenols is a complex process under precise genetic control, ensuring that the compounds are produced at the right time and in the correct amounts. This regulation occurs at multiple levels, from the expression of biosynthetic genes to hormonal control over the entire pathway.

Transcriptional Regulation: The genes encoding the key enzymes of the pathway—fatty acid synthases, desaturases, and reductases—are subject to transcriptional regulation. nih.gov In many insects, the production of pheromones is controlled by a neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.govpnas.org PBAN binds to its receptor on the pheromone gland cells, triggering a signal transduction cascade that can lead to the up-regulation of genes involved in the biosynthetic pathway. usda.govpnas.org Furthermore, studies on other biosynthetic pathways, such as for flavonoids, reveal that transcription factors from families like MYB, bHLH, and WD-repeat often form complexes to activate or repress the expression of pathway genes, a model that could also apply to alkenol biosynthesis.

Gene Families and Diversification: The enzymes central to alkenol biosynthesis, particularly desaturases and fatty acyl reductases, often belong to large multigene families. nih.govelifesciences.org This genetic redundancy allows for the evolution of new functions (neofunctionalization), where duplicated genes can diverge to produce enzymes with different substrate specificities or stereoselectivities. elifesciences.orgharvard.edu This evolutionary process is believed to be a major driver in the diversification of chemical signals among different species. nih.gov For example, the expansion of the FAR gene family in Hymenoptera has been linked to the evolution of their complex pheromone communication systems. elifesciences.org

Inducible and Tunable Systems: Research into the heterologous production of insect pheromones in plants has highlighted the importance of balanced gene expression. nih.gov Using synthetic regulatory elements, such as inducible promoters, allows for temporal and quantitative control over gene expression. nih.govbiorxiv.org This demonstrates that the level and timing of biosynthetic gene expression are critical for maximizing the yield of the final product, suggesting that similar precise control mechanisms exist in native organisms. nih.gov

Comparative Biosynthesis of Geometric Isomers

The existence of geometric isomers, such as (E)-3-Decenol and (Z)-3-Decenol, raises fundamental questions about how biological systems can produce one specific isomer over the other. The key to this stereochemical control lies almost entirely in the properties of the desaturase enzymes. nih.gov

The formation of a trans (E) versus a cis (Z) double bond is determined by the specific fatty acyl-CoA desaturase (FAD) that acts on the saturated precursor. nih.govnih.gov Different species, or even different tissues within the same organism, may express distinct desaturase enzymes with unique stereoselectivities.

Enzymatic Basis for Stereoselectivity:

Distinct Enzymes: The most straightforward mechanism for producing different isomers is the presence of two different desaturase enzymes. One enzyme would be specific for producing the (E) isomer, while another would produce the (Z) isomer. For example, studies in moths have identified distinct Δ11-desaturases, where one produces almost pure (E)-11-tetradecenoate and a related enzyme from another species produces a mixture rich in the (Z) isomer. nih.gov

Single Amino Acid Changes: Remarkably, the stereochemical outcome of a desaturation reaction can be altered by subtle changes in the enzyme's amino acid sequence. Research has shown that mutating a single amino acid in a moth Δ11-desaturase can dramatically shift the E/Z ratio of its products. nih.govresearchgate.net This suggests that the evolution of new pheromone signals can arise from minor mutations in existing desaturase genes, leading to reproductive isolation and speciation.

Active Site Conformation: It has been proposed that the geometry of the double bond is determined by the conformation of the substrate's acyl chain within the enzyme's active site. acs.org An anti conformation of the substrate would lead to the (E) isomer, while a gauche conformation would result in the (Z) isomer. A single enzyme might accommodate both conformations, producing a mixture of isomers, or two distinct enzymes could each enforce a specific conformation, leading to the production of pure isomers. acs.org

The following table summarizes the key enzymatic step differentiating the biosynthesis of (E)- and (Z)-alkenol isomers.

| Isomer | Key Enzyme | Mechanism of Action |

| (E)-3-Decenol | (E)-selective Δ3-Desaturase | Catalyzes the removal of hydrogen atoms to form a trans (E) double bond between carbons 3 and 4 of the C10 acyl-CoA precursor. |

| (Z)-3-Decenol | (Z)-selective Δ3-Desaturase | Catalyzes the removal of hydrogen atoms to form a cis (Z) double bond between carbons 3 and 4 of the C10 acyl-CoA precursor. |

Ultimately, the production of (E)-3-Decenol is a testament to the high degree of specificity embedded within an organism's enzymatic toolkit, which is itself shaped by evolutionary pressures through genetic regulation and modification.

Advanced Synthetic Methodologies for E 3 Decenol

Stereoselective Chemical Synthesis

The creation of the (E)-double bond with high stereoselectivity is the primary challenge in the synthesis of (E)-3-Decenol. Various modern synthetic methods have been developed to address this, moving beyond classical, less selective techniques.

Palladium-based catalysts are powerful tools in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.comnih.gov In the context of (E)-alkenol synthesis, palladium catalysts can be employed in several ways. One strategy involves the palladium-catalyzed cross-coupling of vinyl and alkyl fragments. For instance, reactions like the Suzuki or Heck coupling can forge the carbon-carbon double bond with potential control over its stereochemistry. mdpi.com

Another approach is the difunctionalization of 1,3-dienes, where a Pd(0) complex undergoes oxidative addition, followed by insertion of the diene to form a π-allyl palladium intermediate. d-nb.info The subsequent reaction with a nucleophile can lead to 1,4-addition products, which can be precursors to (E)-alkenols. d-nb.info Furthermore, the reduction of alkynes can be tuned with specific palladium catalysts. While standard Pd/C hydrogenation of alkynes typically leads to alkanes, and Lindlar's catalyst yields cis-alkenes, certain Pd(0) complexes, in combination with specific reagents like formic acid, can be tuned to selectively produce trans-alkenes. organic-chemistry.orgorganic-chemistry.org The choice of ligands, solvents, and additives is critical in directing the reaction towards the desired (E)-isomer. mdpi.com

| Catalyst System | Reaction Type | Selectivity | Reference |

| Pd(0) complex / Brønsted acid | Alkyne Reduction | Can be tuned for trans-alkenes | organic-chemistry.orgorganic-chemistry.org |

| Pd(0) / Ligand | Cross-Coupling (e.g., Suzuki, Heck) | (E)-isomer formation | mdpi.com |

| Pd₂(dba)₃ / (S)-BINAP | Heck Cyclization/Amination | Diastereoselective | d-nb.info |

This table presents examples of palladium-catalyzed systems and their applications in forming specific isomers.

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and regenerating carbon-carbon double bonds, catalyzed by metal complexes, typically based on ruthenium or molybdenum. wikipedia.org Cross-metathesis, a reaction between two different alkenes, is particularly useful for synthesizing (E)-3-Decenol. scielo.br

A plausible strategy involves the cross-metathesis of a terminal alkene, such as 1-pentene, with an allylic alcohol derivative, like (E)-but-2-ene-1,4-diol mono-ether, using a ruthenium-based catalyst (e.g., Grubbs' or Schrock's catalyst). wikipedia.orgnobelprize.org The reaction is often driven to completion by the removal of a volatile byproduct, such as ethylene. nobelprize.org While some metathesis catalysts are designed for Z-selectivity, many standard catalysts favor the thermodynamically more stable (E)-isomer, making this a viable route for (E)-3-Decenol. nih.gov Ethenolysis, the cross-metathesis with ethylene, can also be used to convert internal olefins into shorter-chain terminal olefins, which can then be used as building blocks in a subsequent metathesis reaction. scielo.br

One of the most reliable and widely used methods for the stereoselective synthesis of (E)-alkenes is the reduction of internal alkynes. Unlike catalytic hydrogenation over Lindlar's catalyst which produces (Z)-alkenes, dissolving metal reduction provides excellent stereoselectivity for the (E)-isomer. libretexts.orgpressbooks.pub

The synthesis of (E)-3-Decenol can be achieved by the reduction of dec-3-yn-1-ol. This reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) as the solvent at low temperatures (e.g., -33 °C to -78 °C). libretexts.orgmasterorganicchemistry.com The mechanism involves the sequential addition of two electrons from the metal and two protons from the ammonia solvent. libretexts.org A key step is the formation of a vinylic radical intermediate, which rapidly equilibrates to the more stable trans configuration before the second electron addition occurs, thus locking in the (E)-stereochemistry of the final product. libretexts.org This method is complementary to catalytic hydrogenation and is a cornerstone of stereoselective synthesis. pressbooks.pubmasterorganicchemistry.com

| Reagent System | Precursor | Product | Key Feature | Reference |

| Na or Li in liquid NH₃ | Dec-3-yn-1-ol | (E)-3-Decenol | High trans-selectivity | libretexts.orgmasterorganicchemistry.com |

| H₂ / Lindlar's Catalyst | Dec-3-yn-1-ol | (Z)-3-Decenol | High cis-selectivity | libretexts.orgpressbooks.pub |

This table compares different alkyne reduction methods and their stereochemical outcomes.

Olefin Metathesis Strategies

Optimization of Synthetic Protocols

Achieving a successful synthesis of (E)-3-Decenol requires not only choosing the right reaction but also fine-tuning the conditions to maximize yield and stereoisomeric purity.

The outcome of a chemical reaction is highly dependent on a complex interplay of various parameters. nih.gov For the synthesis of (E)-3-Decenol, optimizing these conditions is crucial. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netscielo.br

For instance, in palladium-catalyzed reactions, the nature of the ligand attached to the palladium center can dramatically influence selectivity. mdpi.com In dissolving metal reductions, the purity of the reagents and the exclusion of moisture are critical for high yields. The reaction time must also be optimized; insufficient time leads to incomplete conversion, while excessively long times can result in the formation of undesired byproducts. scielo.br Systematic evaluation of these parameters, often through a Design of Experiments (DoE) approach, allows for the identification of the optimal conditions for producing (E)-3-Decenol with high yield and greater than 98-99% (E)-stereoselectivity. researchgate.netbeilstein-journals.org For example, a study on a modified Knoevenagel condensation to produce an (E)-alk-3-enoic acid precursor found that using piperidinium (B107235) acetate (B1210297) as a catalyst in DMSO at 100 °C gave excellent stereoselectivity (98–99%). researchgate.net

| Parameter | Effect on Reaction | Example of Optimization | Reference |

| Catalyst | Influences rate and selectivity | Screening different Pd sources to find the most effective one (e.g., PdCl₂(CH₃CN)₂) | mdpi.com |

| Solvent | Affects solubility, reactivity, and selectivity | Testing various solvents to find the best balance between conversion and selectivity (e.g., acetonitrile) | scielo.br |

| Temperature | Controls reaction rate and side reactions | Adjusting temperature to maximize yield without causing decomposition | researchgate.net |

| Reaction Time | Determines extent of conversion | Monitoring the reaction over time to find the optimal point before selectivity decreases | scielo.br |

This table outlines key reaction parameters and the general impact of their optimization.

Even with highly selective reactions, small amounts of the (Z)-isomer or other impurities may be present in the crude product. Achieving high stereoisomeric purity often requires a dedicated purification step. Flash column chromatography on silica (B1680970) gel is a standard and effective method for separating the desired (E)-3-Decenol from starting materials and byproducts. nih.gov

For separating stereoisomers, more advanced techniques may be necessary. If the (E) and (Z) isomers have sufficiently different physical properties, careful fractional distillation or preparative gas chromatography (GC) can be employed. In cases where separation is difficult, the mixture of alcohols can be converted into diastereomeric esters by reacting them with a chiral derivatizing agent, such as (2S)-2-acetoxypropionyl chloride. diva-portal.org These diastereomeric derivatives can then be separated using standard chromatography on an achiral stationary phase. researchgate.net After separation, the pure diastereomer is hydrolyzed to yield the enantiomerically or, in this case, stereoisomerically pure (E)-3-Decenol. Analysis of stereoisomeric purity is typically performed using capillary gas chromatography on a chiral stationary phase (CSP). diva-portal.orgtum.de

Reaction Condition Tuning for Yield and Stereoselectivity

Chemoenzymatic and Biocatalytic Syntheses

The pursuit of environmentally benign and highly selective chemical transformations has positioned chemoenzymatic and biocatalytic methods at the forefront of modern organic synthesis. These approaches leverage the remarkable catalytic power and specificity of enzymes to produce chiral molecules, such as (E)-3-Decenol, with high purity under mild reaction conditions. Enzymes, particularly hydrolases and oxidoreductases, offer significant advantages over traditional chemical catalysts, including high stereoselectivity (enantio- and diastereoselectivity), regioselectivity, and the avoidance of harsh reagents and protecting group chemistry. nih.govblkcommodities.com

Two primary enzymatic strategies are particularly relevant for the asymmetric synthesis of (E)-3-Decenol: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. nih.gov In the context of producing enantiomerically pure (E)-3-Decenol, this strategy would typically involve the enantioselective acylation of racemic 3-decanol (B75509). Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this purpose due to their broad substrate tolerance, commercial availability, and activity in organic solvents. cenmed.comatamanchemicals.com

The process involves reacting a racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. While the theoretical maximum yield for the desired enantiomer is 50%, this method is highly effective for obtaining compounds with high enantiomeric excess (ee). fishersci.ca

Although specific studies on the lipase-catalyzed kinetic resolution of 3-decanol are not prevalent, extensive research on structurally similar secondary allylic alcohols demonstrates the feasibility of this approach. For instance, the lipase from Burkholderia cepacia has been successfully used in the stereoselective acylation of various racemic allylic alcohols.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Allylic Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| (R,S)-1-Octen-3-ol | Burkholderia cepacia lipase (BCL) immobilized on MWCNTs | Vinyl Acetate | Solvent-free | 38 | 10 (for remaining alcohol) | fishersci.ca |

| (R,S)-(E)-4-Phenyl-3-buten-2-ol | Burkholderia cepacia lipase (BCL) immobilized on MWCNTs | Vinyl Acetate | n-Hexane | 50 | >99 (for ester) | fishersci.ca |

This methodology could be directly applied to a racemic mixture of (E)-3-decanol. By selecting an appropriate lipase and optimizing reaction conditions (e.g., acyl donor, solvent, temperature), it is conceivable to resolve the racemate to yield one enantiomer of (E)-3-decenol with high optical purity.

Alcohol Dehydrogenase (ADH)-Mediated Asymmetric Synthesis

An alternative and often more efficient strategy for producing a single enantiomer of a chiral alcohol is the asymmetric reduction of a prochiral ketone. Alcohol dehydrogenases (ADHs, EC 1.1.1.1) are oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols with high enantioselectivity. fishersci.pt This approach can theoretically achieve a 100% yield of the desired enantiomer.

For the synthesis of (E)-3-Decenol, the corresponding prochiral substrate would be (E)-3-decen-2-one. The ADH-catalyzed reduction requires a stoichiometric cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or NADH. wikipedia.org To make the process economically viable, an in situ cofactor regeneration system is essential. A common method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol (B130326), is added in large excess. The oxidation of isopropanol to acetone (B3395972) by the same ADH regenerates the required NADPH. wikipedia.org

The stereochemical outcome of the reduction is dependent on the specific ADH used. ADHs from different microbial sources, such as Rhodococcus ruber and Lactobacillus kefir, often exhibit complementary stereoselectivities, allowing for the synthesis of either the (R) or (S) enantiomer of the target alcohol by choosing the appropriate enzyme. fishersci.nl

Table 2: Examples of ADH-Catalyzed Asymmetric Reduction of Prochiral Ketones

| Substrate | Enzyme System | Cofactor Regeneration | Product | Conversion/Yield (%) | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Rhodococcus ruber ADH (RrADH) & Candida boidinii FDH | Formate | (S)-1-Phenylethanol | 61 | Not specified | blkcommodities.com |

| (E/Z)-Citral | Saccharomyces cerevisiae OYE2 & Lactobacillus kefir ADH | Glucose/GDH | (S)-Citronellol | >95 | Not specified | fishersci.ca |

A potential biocatalytic route to (E)-3-Decenol would therefore involve the asymmetric reduction of (E)-3-decen-2-one using a highly stereoselective ADH with an efficient cofactor regeneration system.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. This chemoenzymatic approach combines the enantioselective enzymatic reaction with an in situ racemization of the starting material. atamanchemicals.com For the synthesis of chiral alcohols, this typically involves a lipase for the acylation and a metal-based catalyst (e.g., ruthenium or palladium complexes) to continuously racemize the unreacted alcohol enantiomer. cenmed.comatamanchemicals.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.

Sophisticated Analytical Techniques for E 3 Decenol Characterization

Chromatographic Techniques for Isomer Resolution

Chromatographic methods are fundamental in separating (E)-3-Decenol from complex mixtures and distinguishing it from its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-3-Decenol. In this method, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. shimadzu.com As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. chemguide.co.uk

The resulting mass spectrum provides a molecular fingerprint, displaying the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. chemguide.co.uksavemyexams.com For alcohols, the molecular ion peak is often small or absent due to the instability of the initial ion. libretexts.orglibretexts.org The mass spectrum of 3-decanol (B75509), a related saturated alcohol, shows characteristic fragment ions. The analysis of (E)-3-Decenol would involve comparing its fragmentation pattern and retention time with that of a known standard.

Role of Kovats Retention Indices in Stereoisomer Differentiation

The Kovats Retention Index (RI) is a standardized, system-independent value used in gas chromatography to identify and compare compounds. wikipedia.orgresearchgate.net It normalizes retention times relative to those of n-alkanes, which are assigned RI values of 100 times their carbon number. wikipedia.org This allows for the comparison of data across different instruments and laboratories.

The RI is particularly valuable for differentiating between stereoisomers, such as (E)-3-Decenol and its (Z) counterpart. These isomers often have very similar boiling points but can be separated on specific GC columns. For instance, (E)-3-decenol and (Z)-3-decenol can be separated by 6 and 25 RI units on non-polar and polar columns, respectively. researchgate.net A study on (Z)-3-decenol reported Kovats indices of 1255 on a semi-polar column and 1788 on a polar column. researchgate.net This significant difference in retention indices on columns of different polarities is a powerful tool for the unambiguous identification of each isomer.

Dual-Column Gas Chromatography for Confirmation

To enhance the confidence in compound identification, dual-column gas chromatography is often employed. This technique involves splitting the sample between two capillary columns with different stationary phases, typically a non-polar and a polar column. phenomenex.comceda.ac.uk The use of two columns with different selectivities provides two separate retention times and Kovats indices for each compound.

If a compound co-elutes with another on one column, it is highly likely to be separated on the second, different-phase column. This dual confirmation is crucial for complex samples where multiple isomers or compounds with similar retention characteristics may be present. For instance, confirming the identity of (E)-3-Decenol would involve matching its retention indices on both a polar and a non-polar column with those of an authenticated standard.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of (E)-3-Decenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. bhu.ac.inmdpi.com

For (E)-3-Decenol, ¹H NMR would reveal the coupling constants between the protons on the double bond, which are characteristic of the trans (E) configuration. The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can further establish the connectivity and spatial relationships between atoms, confirming the relative and absolute stereochemistry of the molecule. nih.gov

Mass Spectrometry Fragmentation Analysis

In mass spectrometry, the fragmentation of the molecular ion provides valuable structural information. wikipedia.org The process begins when a high-energy electron beam knocks an electron off the molecule, creating an unstable molecular ion. chemguide.co.uk This ion then breaks down into smaller, charged fragments and neutral radicals. chemguide.co.uk

The fragmentation pattern is influenced by the functional groups present in the molecule. libretexts.org Alcohols often undergo dehydration, leading to a peak corresponding to the loss of a water molecule (M-18). savemyexams.comlibretexts.org Another common fragmentation pathway for alcohols is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For unsaturated alcohols like (E)-3-Decenol, fragmentation can also occur at the allylic position, providing clues about the location of the double bond. rsc.org Careful analysis of the resulting fragments helps to piece together the structure of the original molecule.

Electrophysiological Detection Methods

Electrophysiological methods are instrumental in determining which volatile organic compounds (VOCs) are biologically active for an organism, typically an insect. These techniques measure the electrical response of an insect's antenna to chemical stimuli, providing a direct link between a chemical compound and its perception by the organism.

Gas Chromatography-Electroantennographic Detection (GC-EAD) Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique used to pinpoint which specific compounds in a complex volatile mixture elicit an olfactory response in an insect. science.govfrontiersin.orgmdpi.com The method works by separating a sample's components using a gas chromatograph (GC). The effluent from the GC column is then split, with one part going to a standard chemical detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and the other part being passed over a live insect antenna. frontiersin.orgmdpi.com When a compound that the insect can smell (an EAD-active compound) elutes from the column and passes over the antenna, it triggers a measurable change in electrical potential, which is recorded as a peak on an electroantennogram. science.govresearchgate.net

While (E)-3-Decenol itself is not widely documented as a primary insect pheromone, its isomer, (Z)-3-decenol, has been identified as a significant, EAD-active component of the male-produced aggregation-sex pheromone in the woodwasp, Sirex noctilio, and as a minor component in the pheromone of the banded alder borer, Rosalia funebris. researchgate.netillinois.eduplos.org In studies on these insects, GC-EAD analysis of male extracts consistently shows strong antennal responses from both males and females to the peak corresponding to (Z)-3-decenol. researchgate.netplos.org

The characterization and differentiation of (E)-3-Decenol from its biologically active (Z)-isomer is critical and achievable with standard chromatographic techniques. Research has shown that the two isomers are separable and can be distinguished based on their Kovats Retention Index (KI) values on different types of GC columns. researchgate.netplos.org

The following table summarizes the reported differences in retention indices, which allows for the unambiguous identification of each isomer during analysis.

| GC Column Type | Isomer | Reported Kovats Index (KI) | KI Difference |

| Non-polar | (E)-3-Decenol | - | 6 units |

| (Z)-3-Decenol | 1255 | ||

| Polar | (E)-3-Decenol | - | 25 units |

| (Z)-3-Decenol | 1788 | ||

| Table based on data reported for the separation of (E)- and (Z)-3-decenol isomers. researchgate.netplos.org |

Although direct GC-EAD profiling of synthetic (E)-3-Decenol is not extensively detailed in the literature, the olfactory systems of many phytophagous insects are known to respond to a range of C6-C10 unsaturated alcohols and aldehydes, often referred to as "green leaf volatiles". semanticscholar.orgolfacts.nl For example, studies on the meadow spittlebug, Philaenus spumarius, have shown measurable EAG responses to compounds like (E)-2-decenal, highlighting the general sensitivity of insect antennae to molecules with similar structures. semanticscholar.org

Method Validation and Reproducibility Protocols

To ensure that the analytical data generated for (E)-3-Decenol are reliable, accurate, and reproducible, the analytical methods used must be rigorously validated. mdpi.com Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. For semiochemicals like (E)-3-Decenol, this typically involves validating a method based on gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com A comprehensive validation protocol assesses several key performance parameters.

| Parameter | Purpose | Typical Acceptance Criteria | Source |

| Linearity | To confirm that the instrument's response is proportional to the analyte concentration over a specific range. | A calibration curve is generated using standards at multiple concentrations. The coefficient of determination (R²) should be ≥ 0.99. | nih.govmdpi.com |

| Selectivity / Specificity | To ensure the method can detect and quantify the analyte without interference from other compounds in the sample matrix. | The analyte peak should be well-resolved from other peaks, and blank matrix samples should show no interfering signals at the analyte's retention time. | nih.gov |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the instrument. | Often defined as a signal-to-noise ratio of 3:1. | nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. | Often defined as a signal-to-noise ratio of 10:1. For pesticide and bioattractant analysis, LOQs are often in the range of 0.1-0.2 mg/L. | nih.gov |

| Accuracy (as Recovery) | To determine the closeness of the measured value to the true value. | Measured by analyzing a blank matrix spiked with a known amount of the analyte. Recoveries are typically expected to be within 70-120%. | mdpi.com |

| Precision (as Repeatability) | To assess the closeness of agreement between repeated measurements of the same sample under the same conditions. | Expressed as the Relative Standard Deviation (%RSD) of replicate measurements. The %RSD should generally be ≤ 20%. | mdpi.com |

| Reproducibility | To evaluate the consistency of results when the method is performed under different conditions (e.g., different labs, analysts, or instruments). | Involves inter-laboratory comparisons or analysis under varied conditions to ensure the method is robust. Highly reproducible results are essential for standardizing methods. | researchgate.netnih.gov |

For GC-EAD, ensuring reproducibility can be challenging due to the biological variability of the detector (the insect antenna) and potential signal drift. researchgate.netbiorxiv.org Protocols to enhance reproducibility include normalizing the response of the test compound against a standard compound puffed on the antenna before and after the sample run. researchgate.net Furthermore, developing quantitative, signal-processing-based methodologies can help standardize the interpretation of EAD data, reducing observer bias and improving cross-study comparisons. biorxiv.orgbiorxiv.org

Ecological Significance and Interspecies Chemical Communication of E 3 Decenol

Role as a Semiochemical in Insect Systems

Semiochemicals are critical for insect communication, mediating interactions such as mating, aggregation, and host location. While many unsaturated alcohols function as pheromones, the specific activities of (E)-3-decenol are narrowly reported.

There is currently no scientific evidence to suggest that (E)-3-decenol is a component of the pheromone blend of the woodwasp, Sirex noctilio, nor that it modulates the activity of the known pheromonal components. Extensive research into the male-produced aggregation-sex pheromone of S. noctilio has identified a blend consisting exclusively of (Z)-isomers. plos.orgmdpi.com The primary components are (Z)-3-decenol and (Z)-3-octenol, with smaller amounts of (Z)-4-decenol and (Z)-3-dodecenol also detected. plos.org These compounds are produced in the hind legs of males and elicit electroantennographic (EAG) responses from both male and female antennae, suggesting a role in lek formation and mate location. plos.org

The current body of scientific literature lacks specific studies demonstrating that (E)-3-decenol has an inhibitory, repellent, or antagonistic effect on insect behavioral responses. While chemical inhibition is a known phenomenon in insect communication, where certain compounds can reduce or block attraction to a pheromone or host cue, this role has not been documented for (E)-3-decenol. nih.gov

A comparative analysis highlights the well-defined role of (Z)-3-decenol in contrast to the unconfirmed biological activity of its (E)-isomer. (Z)-3-decenol is firmly established as the major male-produced aggregation-sex pheromone component for the invasive woodwasp, Sirex noctilio. plos.orgmdpi.comnih.gov It is the most abundant of the four identified (Z)-isomers in the male pheromone blend and elicits strong antennal responses in both sexes. plos.org

The chemical distinction between (E)-3-decenol and (Z)-3-decenol is clear from an analytical perspective. The two geometric isomers can be effectively separated using gas chromatography (GC). On a polar GC column, their Kovats retention indices (KI) differ by 25 units, a significant enough margin to allow for their distinct identification in chemical analyses. This analytical separability implies that the olfactory systems of insects, which are highly sensitive to stereochemistry, could likely differentiate between the two isomers. However, while (Z)-3-decenol is a proven semiochemical for S. noctilio, a corresponding biological function for (E)-3-decenol in this or other pheromone systems has not been identified.

Table 1: Identified Male-Produced Pheromone Components of Sirex noctilio

| Compound Name | Isomer | Role in Blend |

| 3-Decenol | (Z)- | Major Component |

| 3-Octenol | (Z)- | Major Component |

| 4-Decenol | (Z)- | Minor Component |

| 3-Dodecenol | (Z)- | Minor Component |

| Source: plos.org |

Inhibitory Effects on Insect Behavioral Responses

Contributions to Plant Volatile Organic Compound Profiles

Volatile organic compounds (VOCs) are essential for a plant's interaction with its environment, including attracting pollinators and defending against herbivores. While various alcohols, including decenol isomers like (E)-2-decenol, have been identified in plant volatile bouquets, there is no specific documented evidence of (E)-3-decenol being a constituent of plant VOC profiles in the current scientific literature. researchgate.netthegoodscentscompany.com

Interactions with Microbial Communities in Ecological Contexts

Microorganisms produce a vast array of volatile compounds that mediate intra- and inter-species interactions, including antagonism and symbiosis. ontosight.ai While alcohols such as 1-decanol (B1670082) and dodecanol (B89629) have been identified in the VOC profiles of various bacteria and fungi, a specific role for (E)-3-decenol in microbial interactions has not been reported. nih.gov Research into microbial volatiles is an expanding field, but the function of this particular isomer within that context remains undocumented.

Structure Activity Relationship Sar Studies of E 3 Decenol and Its Analogues

Influence of Stereochemistry on Biological Activity

The biological activity of a chiral molecule can be highly dependent on its specific configuration. nih.gov (E)-3-Decenol possesses two key stereochemical features: a double bond in the trans or (E) configuration and a chiral center at the C3 carbon, which means it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3-decanol). The geometry of the double bond is critical; cis/trans (or Z/E) isomers can have vastly different shapes and, consequently, different biological effects. solubilityofthings.com For example, the (Z)-isomer of 3-decenol has been identified as a major component of a male-produced aggregation-sex pheromone in the European woodwasp, Sirex noctilio. This highlights the importance of the double bond's geometry in defining the molecule's specific biological role.

Table 1: Influence of Stereoisomerism on Biological Activity in Selected Compounds

| Compound Class | Specific Isomers | Observed Difference in Activity | Reference(s) |

|---|---|---|---|

| Disparlure | cis-(+)- vs. other isomers | The cis-(+)- isomer was found to be the most biologically effective sex pheromone for the gypsy moth. | libretexts.org |

| CAI-1 Analogues | (S)-C8-ester-CAI-1 vs. (R)-C8-ester-CAI-1 | The (S)-enantiomer was 28 times more potent as a quorum-sensing agonist than the (R)-enantiomer. | princeton.edu |

Molecular Modifications and Ligand-Target Interactions

The interaction between a small molecule (ligand) and its protein target is a highly specific event governed by the ligand's structural features. nih.gov SAR studies systematically alter these features to map the binding site's requirements. Key modifications include changing the functional groups, altering chain length, and shifting the position of unsaturation. cardiff.ac.ukprinceton.edu

For alcohol pheromones like (E)-3-Decenol, the hydroxyl (-OH) group, the ten-carbon chain, and the C3 double bond are all potential points of interaction with a receptor. Research on analogous compounds demonstrates that all functional components of a pheromone molecule are often essential for optimal biological activity. researchgate.net

Functional Group Modification : The hydroxyl group is a polar functional group capable of forming hydrogen bonds, a key interaction in many receptor-ligand complexes. SAR studies on analogues of the turnip moth pheromone, (Z)-7-dodecenyl acetate (B1210297), emphasized the strict requirement for the polar acetate group for activity. nih.gov Modifying the hydroxyl group of (E)-3-Decenol—for instance, by converting it to an ether, ester, or ketone—would likely alter or eliminate its bioactivity by disrupting this critical hydrogen-bonding interaction.

Alkyl Chain Length : The length of the carbon chain is crucial for fitting into the hydrophobic pockets of receptor proteins. cardiff.ac.uk Studies on 1,2,3-triazolyl fatty acid derivatives showed that antitubercular activity was heavily dependent on the chain length, with a clear optimal length for potency. nih.gov Similarly, for analogues of (Z)-5-decenyl acetate, the terminal alkyl chain requires a specific length to interact effectively with a hydrophobic part of its target. cardiff.ac.uk Shortening or lengthening the decanol (B1663958) backbone of (E)-3-Decenol would likely diminish its activity by causing a suboptimal fit within the receptor.

Table 2: Effect of Molecular Modifications on Bioactivity in Analogue Systems

| Original Compound Class | Modification | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| CAI-1 Analogues | Varying position of (E)-alkene | Activity was highly dependent on the olefin's position; 2-(E) and 4-(E) analogues were most active. | princeton.edu |

| (Z)-5-decenyl acetate Analogues | Varying alkyl chain length | A specific chain length was required for optimal interaction with the receptor's hydrophobic region. | cardiff.ac.uk |

Computational Approaches in Predicting Bioactivity

In recent years, computational methods have become indispensable tools for predicting the biological activity of molecules and accelerating drug and semiochemical discovery. researchgate.net These in silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide powerful ways to screen compounds and understand ligand-target interactions at a molecular level. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. bas.bg The fundamental assumption is that a molecule's structure determines its physicochemical properties, which in turn dictate its biological activity. bas.bg For insect pheromones, QSAR models can predict the activity of new, untested analogues based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). nih.gov This approach saves significant time and resources compared to synthesizing and testing every compound. bas.bg For (E)-3-Decenol, a QSAR model could be built using a dataset of related long-chain alcohols and their known activities (e.g., electrophysiological responses from insect antennae) to predict the activity of novel analogues with different chain lengths or functional groups. nih.govbas.bg

Molecular Docking Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. researchgate.netnih.gov The process involves generating multiple conformations of the ligand within the protein's active site and using a scoring function to rank them based on energetic favorability. redalyc.org

For (E)-3-Decenol, molecular docking could be used to:

Identify Potential Binding Pockets : By docking the molecule into a homology-modeled structure of a relevant insect odorant receptor, potential binding sites can be identified. ijbs.com

Predict Binding Modes : Docking can reveal the specific orientation of (E)-3-Decenol within the active site, highlighting key intermolecular interactions, such as hydrogen bonds with the hydroxyl group or van der Waals forces with the alkyl chain. nih.gov

Explain SAR Data : It can provide a structural rationale for experimental SAR findings. For example, docking could show why the (E)-isomer fits better than the (Z)-isomer or why a longer or shorter alkyl chain results in a lower binding score, thus explaining reduced activity. redalyc.org

Virtual Screening : Large libraries of virtual (E)-3-Decenol analogues can be rapidly screened to prioritize the most promising candidates for chemical synthesis and biological testing. researchgate.net

Computational studies on other odorants and their receptors have successfully identified crucial amino acid residues involved in ligand binding, providing a basis for understanding the specificity of these interactions. nih.govijbs.com

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| (E)-3-Decenol | 5365538 |

| 3-Decanol (B75509) | 519158 |

| (Z)-3-Decenol | 10340-22-4 (CAS RN) |

| (Z)-5-decenyl acetate | 5365547 |

| (Z)-7-dodecenyl acetate | 5365679 |

| Disparlure | 183444 |

Microbial and Biotechnological Production of Decenols

Metabolic Engineering of Microorganisms for Alkenol Synthesis

Metabolic engineering is a cornerstone of biotechnological production, involving the purposeful modification of cellular and metabolic networks to achieve desired outcomes. acs.org The advancement in this field has enabled the bio-based production of a range of chemicals, including alkanes and alkenes, which have broad industrial applications. nih.govresearchgate.net While some microorganisms naturally produce these hydrocarbons, their native production levels are typically very low. nih.govresearchgate.net Therefore, scientists have turned to metabolic engineering to develop microbial cell factories for the efficient synthesis of these compounds. nih.govresearchgate.net

The general process involves selecting a suitable microbial host and introducing the necessary biosynthetic pathways to produce the target chemical. acs.org A key strategy in engineering microorganisms for alkenol production is to enhance the metabolic flux towards precursor molecules. biorxiv.org For instance, in the production of terminal alkenes in Saccharomyces cerevisiae, a fatty acid-overproducing strain was developed to increase the availability of the precursor fatty acids, leading to a higher production titer. biorxiv.org

Furthermore, metabolic engineering efforts often focus on eliminating competing pathways to channel more resources towards the desired product. frontiersin.org In Escherichia coli, for example, the deletion of the fadE gene, which is involved in the first step of β-oxidation, is a common strategy to prevent the degradation of fatty acyl-CoA, a key precursor for fatty alcohol synthesis. frontiersin.org The purposeful modification of cellular networks can also involve cofactor engineering to improve the accumulation of necessary cofactors for enzymatic reactions. biorxiv.org

Researchers have successfully engineered various microorganisms, including E. coli and S. cerevisiae, for the production of fatty acid-derived chemicals. frontiersin.orgmdpi.com These microbes are often chosen for their well-understood genetics, rapid growth rates, and suitability for large-scale fermentation. biorxiv.orgfrontiersin.org

Heterologous Gene Expression for Targeted Production

A critical component of creating microbial cell factories is the introduction of foreign genes, or heterologous gene expression, to confer new synthetic capabilities to the host organism. sciepublish.com This technique allows for the production of non-native molecules by expressing enzymes from different organisms within a chosen microbial chassis. sciepublish.com

For the synthesis of alkenols like decenols, specific enzymes are required. For instance, the production of terminal alkenes in Saccharomyces cerevisiae was achieved by screening and characterizing eight different fatty acid decarboxylases (OleT). biorxiv.org Similarly, the synthesis of fatty alcohols in E. coli has been accomplished through the heterologous expression of fatty acid reductase (FAR) genes from various sources. frontiersin.org The choice of the enzyme is crucial as their substrate specificities can differ, influencing the final product profile. frontiersin.org

The host organism plays a significant role in the success of heterologous expression. Escherichia coli is a widely used host due to its rapid growth and the availability of numerous genetic tools. frontiersin.orgnih.gov It has been successfully engineered to produce various fatty alcohols. frontiersin.org Saccharomyces cerevisiae, a well-studied industrial yeast, is another popular choice, valued for its robustness and tolerance to industrial fermentation conditions. biorxiv.orgfrontiersin.org

The expression of heterologous genes needs to be carefully controlled and optimized. This can involve the use of different promoters and plasmids to tune the enzyme expression levels. biorxiv.org For example, in one study, optimizing the combinations of promoters and plasmids was a key step in increasing alkene production. biorxiv.org

Fermentation Parameters and Yield Optimization

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of the desired chemical. nih.gov Several key factors influence the efficiency of microbial fermentation, including temperature, pH, substrate concentration, nutrient availability, and the specific microbial strain used. studysmarter.co.ukslideshare.net These parameters directly impact microbial growth rates, metabolic activity, and ultimately, product formation. studysmarter.co.uk

The mode of fermentation also plays a significant role. Batch, fed-batch, and continuous fermentation are common strategies, each with its own advantages. ijair.org Fed-batch cultivation, where nutrients are added during the fermentation process, is often used to achieve high cell densities and increase product titers. slideshare.netmdpi.com In some cases, two-phase fermentation systems, where an organic solvent is used to extract the product in situ, can enhance productivity by mitigating product toxicity to the microbial cells. mdpi.comencyclopedia.pub

Nutrient composition of the fermentation medium is another critical aspect. The medium must contain the necessary carbon and nitrogen sources, as well as minerals and vitamins to support microbial growth and product synthesis. slideshare.netslideshare.net For example, molasses, a byproduct of the sugar industry, is often used as a cheap source of carbohydrates. slideshare.net Statistical models can be employed to analyze influential factors and guide the optimization of cultivation conditions. nih.gov A study on engineered E. coli revealed that cultivation modes, nutrient supplementation, and oxygen conditions were significant factors for improving product yield. nih.gov

Ultimately, a combination of metabolic engineering, heterologous gene expression, and careful optimization of fermentation parameters is necessary to develop economically viable microbial processes for the production of (E)-3-Decenol and other valuable alkenols.

Interactive Data Table: Factors Influencing Microbial Fermentation Yield

| Factor | Description | Impact on Yield |

| Temperature | Affects enzyme activity and microbial growth rate. slideshare.net | Optimal temperature maximizes enzymatic reactions and growth, leading to higher yield. slideshare.net |

| pH | Influences enzyme function and nutrient uptake. slideshare.net | Maintaining optimal pH is crucial for cell viability and productivity. slideshare.net |

| Substrate Concentration | The amount of raw material available for conversion. studysmarter.co.uk | Can be a limiting factor; too high a concentration can be inhibitory. studysmarter.co.uk |

| Nutrient Availability | Essential elements like nitrogen, phosphorus, and vitamins. slideshare.net | Deficiencies can limit growth and product formation. slideshare.net |

| Oxygen Supply | Critical for aerobic fermentations. nih.gov | Affects cellular respiration and energy production. nih.gov |

| Cultivation Mode | Batch, fed-batch, or continuous culture. ijair.org | Influences cell density and product concentration. ijair.org |

Chemical Transformations and Derivatization of E 3 Decenol

Oxidation Products and Their Synthetic Utility

The oxidation of (E)-3-decenol can lead to the formation of corresponding aldehydes or carboxylic acids, which are themselves important synthetic intermediates. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for this transformation. The resulting products, (E)-3-decenal and (E)-3-decenoic acid, possess biological activity and have potential applications in the pharmaceutical and agricultural sectors. For instance, the oxidation of the related (Z)-3-decenol yields 3-decenal or 3-decanoic acid, compounds noted for their potential in these fields. The thermal oxidation of related compounds has been studied, indicating the formation of various oxygenated species, including ketones, ethers, and organic acids. researchgate.net

Reduction to Saturated Alcohols and Analogues

The carbon-carbon double bond in (E)-3-decenol can be reduced to yield the corresponding saturated alcohol, 3-decanol (B75509). This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium or nickel. The resulting saturated secondary alcohol, 3-decanol, belongs to the class of fatty alcohols and can be found in various metabolic pathways. The reduction of α,β-unsaturated carbonyl compounds to the corresponding saturated alcohols can also be accomplished using systems like iron(II) chloride tetrahydrate with lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). conicet.gov.ar Furthermore, enzymatic reduction of ketones is a well-established method for producing chiral alcohols, highlighting a potential pathway to stereospecific analogues. usm.my

Esterification and Other Functional Group Interconversions

The hydroxyl group of (E)-3-decenol readily undergoes esterification, a fundamental reaction in organic chemistry where an alcohol and a carboxylic acid combine to form an ester. 3vsigmausa.com This reaction is often catalyzed by an acid, such as sulfuric acid. libretexts.org The resulting esters have a wide range of applications, including in the fragrance and plastics industries. 3vsigmausa.com For example, decyl oleate, an ester derived from decanol (B1663958) and oleic acid, is used as a skin conditioning agent in cosmetics. researchgate.net The esterification process can be carried out using various methods, including reaction with acid anhydrides or acid chlorides. 3vsigmausa.com Beyond esterification, the hydroxyl group can be substituted with other functional groups, further expanding the synthetic utility of (E)-3-decenol.

Applications as Building Blocks in Complex Molecule Synthesis

(E)-3-Decenol and its derivatives serve as valuable building blocks in the synthesis of more complex molecules. illinois.eduboronmolecular.com Organic building blocks are fundamental starting materials for creating a vast array of organic compounds with specific functions. scbt.com The presence of both a hydroxyl group and a double bond allows for sequential or selective reactions, enabling the construction of intricate molecular architectures. Chiral linear alcohols, which can be derived from compounds like (E)-3-decenol, are particularly important in the synthesis of pharmaceuticals, agrochemicals, and pheromones. rsc.org The ability to introduce functionality at different positions on the carbon chain makes these types of molecules versatile intermediates in multi-step synthetic strategies. nih.gov

Emerging Research Frontiers and Future Directions for E 3 Decenol

Development of Advanced Biosensors for Detection

The ability to detect and quantify volatile organic compounds (VOCs) like (E)-3-Decenol in real-time is crucial for monitoring pests and understanding ecological signaling. The future of (E)-3-Decenol detection lies in the development of highly sensitive and selective biosensors. Current research in biosensor technology provides a framework for how these advanced tools for (E)-3-Decenol might be developed.

Electrochemical biosensors represent a promising avenue due to their low fabrication cost, simplicity, and capacity for real-time detection. ed.ac.uk These sensors work by converting a biological recognition event into a measurable electrical signal. ed.ac.ukresearchgate.net Three main types of electrochemical biosensors could be adapted for (E)-3-Decenol detection:

Amperometric biosensors: These measure the current produced from redox reactions, which could be linked to the enzymatic degradation of (E)-3-Decenol. ed.ac.ukresearchgate.net

Potentiometric biosensors: These detect changes in ion concentrations resulting from a specific enzymatic reaction involving the target analyte. ed.ac.uk

Conductometric biosensors: These measure changes in the electrical conductivity of the medium caused by an enzymatic reaction. ed.ac.uk

A key component of a biosensor is the biological recognition element. For (E)-3-Decenol, this could be an olfactory protein, such as an odorant-binding protein (OBP) or a chemosensory protein (CSP), that specifically binds to it. rsc.org Research has demonstrated the use of OBPs in conjunction with field-effect transistors and optical technologies like localized surface plasmon resonance to create highly sensitive biosensors for other odorants. rsc.org By immobilizing (E)-3-Decenol-specific OBPs onto an electrode or a nanomaterial-based transducer, a highly specific sensor can be engineered. researchgate.netfrontiersin.org The integration of 3D-printing technology could further enable the creation of low-cost, portable devices for on-site environmental and agricultural monitoring. escholarship.org

| Technology | Principle | Potential Application for (E)-3-Decenol |

| Electrochemical Biosensors | Convert the binding of (E)-3-Decenol to a biological recognition element into an electrical signal (current, potential, or conductivity). ed.ac.ukresearchgate.net | Real-time field monitoring of pest populations or ecosystem dynamics. |

| Olfactory Protein-Based Sensors | Utilize insect odorant-binding proteins (OBPs) that have a high affinity and specificity for semiochemicals like (E)-3-Decenol. rsc.org | High-sensitivity detection for early pest warnings and ecological studies. |

| Optical Biosensors | Measure changes in optical properties (e.g., surface plasmon resonance) when (E)-3-Decenol binds to a sensitized surface. rsc.org | Laboratory-based quantitative analysis and research. |

| 3D-Printed Biosensors | Employ additive manufacturing to create low-cost, portable sensor platforms. escholarship.org | Accessible and affordable monitoring tools for farmers and researchers. |

Integration of Multi-Omics Data in Ecological Studies

Understanding the precise ecological role of (E)-3-Decenol requires a holistic approach that goes beyond simple behavioral assays. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the complex biological processes regulated by this semiochemical. mdpi.comexplorationpub.com

A multi-omics approach can unravel the complete pathway of (E)-3-Decenol in an ecosystem:

Genomics and Transcriptomics: By analyzing the genome and expressed genes of an organism, researchers can identify the genes responsible for producing the enzymes that synthesize (E)-3-Decenol. mdpi.comresearchgate.net This can also reveal the genetic basis for variations in production between different populations or species.

Proteomics: This involves the large-scale study of proteins. It can identify the specific enzymes active in the biosynthesis of (E)-3-Decenol and the receptor proteins in target organisms that perceive the chemical signal. mdpi.com

Metabolomics: This technique provides a snapshot of all the small-molecule metabolites, including (E)-3-Decenol and its precursors and degradation products, within an organism or environmental sample. explorationpub.com This can reveal how the production and release of (E)-3-Decenol change in response to environmental cues. mdpi.com

By integrating these datasets, scientists can build comprehensive models of how (E)-3-Decenol mediates interactions between organisms, such as plant-insect or predator-prey relationships. mdpi.com For example, a multi-omics study could reveal how a plant under herbivore attack alters its gene expression (transcriptomics) to produce specific enzymes (proteomics) that synthesize a blend of volatiles including (E)-3-Decenol (metabolomics), and how this signal is perceived by the insects' olfactory system. researchgate.netresearchgate.net

Sustainable Sourcing and Production Strategies

As the potential applications for (E)-3-Decenol expand, the need for sustainable and economically viable production methods becomes paramount. Current reliance on chemical synthesis can be resource-intensive. Future strategies are increasingly focused on green chemistry and biotechnology.

Biotechnological production, or "white biotechnology," offers a promising alternative. This approach uses microorganisms or their enzymes to produce valuable chemicals from renewable feedstocks. mdpi.com Several strategies are being explored for the production of fatty alcohols and other aroma compounds that could be adapted for (E)-3-Decenol:

Microbial Fermentation: Genetically engineered bacteria, such as Escherichia coli or Pseudomonas putida, or yeasts like Yarrowia lipolytica, can be programmed to produce specific molecules. mdpi.comfrontiersin.org By introducing the necessary biosynthetic genes, these microbial cell factories could convert simple sugars or other renewable raw materials into (E)-3-Decenol. mdpi.combasf.com

Enzymatic Bioconversion: This method uses isolated enzymes to perform specific chemical transformations. For example, lipases or alcohol dehydrogenases could be used to convert readily available precursors, such as fatty acids from plant oils, into (E)-3-Decenol with high specificity. ekb.eg

| Production Strategy | Description | Advantages |

| Chemical Synthesis | Traditional organic chemistry methods to build the molecule from chemical precursors. chemicalbook.com | Established and scalable processes. |

| Microbial Fermentation | Using engineered microorganisms (bacteria, yeast) to convert renewable feedstocks into (E)-3-Decenol. frontiersin.orgbasf.com | Sustainable, uses renewable resources, potentially lower environmental impact. |

| Enzymatic Bioconversion | Employing specific enzymes to catalyze the conversion of a precursor molecule into (E)-3-Decenol. ekb.eg | High selectivity, mild reaction conditions, reduced byproducts. |

| Green Chemistry Approaches | Designing chemical processes that reduce or eliminate the use and generation of hazardous substances. itene.com | Enhanced safety and environmental profile. |

Innovations in Semiochemical-Based Pest Management Strategies

(E)-3-Decenol, as part of a complex blend of semiochemicals, plays a role in insect behavior, and harnessing this function is a key goal for innovative pest management. syntechresearch.com While its role can be complex, for instance acting as an inhibitor to the aggregation pheromone of the woodwasp Sirex noctilio at certain concentrations up.ac.za, this inhibitory effect can be exploited in sophisticated pest control strategies.

Future pest management will likely move beyond simple mass trapping to more nuanced, behavior-manipulating systems:

Push-Pull Strategies: This approach uses a combination of repellents ("push") and attractants ("pull") to manipulate pest distribution. (E)-3-Decenol, if shown to have repellent or inhibitory properties for a target pest, could be used as a "push" component to drive pests away from a cash crop, while a pheromone lure could "pull" them towards a trap crop or killing station. researchgate.net

Mating Disruption: High concentrations of a sex pheromone or its inhibitors released into the environment can confuse insects and prevent them from finding mates. nih.gov The inhibitory properties of (E)-3-Decenol could be leveraged to disrupt communication channels, enhancing the efficacy of mating disruption programs for certain pests. up.ac.za

Lure-and-Infect/Attract-and-Kill: These strategies combine a semiochemical lure with a killing agent, which could be a conventional insecticide or a biological control agent like an entomopathogenic fungus. researchgate.net An understanding of how compounds like (E)-3-Decenol affect attraction to these lures is critical for optimizing their effectiveness.

Advanced Formulations: The efficacy of any semiochemical-based strategy depends on its delivery. Innovations in formulations are crucial for protecting volatile compounds like (E)-3-Decenol from degradation by UV light and oxidation and for ensuring a controlled, slow release over time. schweizerbart.describd.com Techniques like microencapsulation and nanoencapsulation are being developed to create more stable and long-lasting dispensers. schweizerbart.describd.com

By refining our understanding of the specific behavioral effects of (E)-3-Decenol, it can be integrated into these advanced, environmentally friendly pest management systems. syntechresearch.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.